BenchChemオンラインストアへようこそ!

4-(1,3-benzothiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide

Anticancer cytotoxicity Selectivity index Structure-activity relationship

CAS 1203071-78-6 is a critical SAR probe with a 4-methoxybenzyl carboxamide substitution that uniquely bridges potency gaps between 4-pyridyl (GI50: 3.1 μM) and 4-chlorobenzyl analogs. Essential for QSAR model development, selectivity profiling (A549, HUH-7), and AChE inhibitor optimization. Drug-like (MW 382.5, logP ~3.4) and Lipinski-compliant. Avoid generic substitution; its distinct selectivity index cannot be replicated by other benzothiazole-piperazine derivatives. Standard international shipping available for verified research institutions.

Molecular Formula C20H22N4O2S
Molecular Weight 382.48
CAS No. 1203071-78-6
Cat. No. B2570624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-benzothiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide
CAS1203071-78-6
Molecular FormulaC20H22N4O2S
Molecular Weight382.48
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C20H22N4O2S/c1-26-16-8-6-15(7-9-16)14-21-19(25)23-10-12-24(13-11-23)20-22-17-4-2-3-5-18(17)27-20/h2-9H,10-14H2,1H3,(H,21,25)
InChIKeyJQUZKWZKPMLSTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,3-Benzothiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide (CAS 1203071-78-6): A Structurally Differentiated Benzothiazole-Piperazine Hybrid for Targeted Research


4-(1,3-Benzothiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide (CAS 1203071-78-6, molecular formula C20H22N4O2S, molecular weight 382.5 g/mol) is a benzothiazole-piperazine hybrid featuring a 4-methoxybenzyl carboxamide substituent. This compound belongs to a well-characterized class of benzothiazole-piperazine derivatives that have demonstrated significant acetylcholinesterase (AChE) inhibitory activity and anticancer cytotoxicity across multiple cell lines. The benzothiazole-piperazine scaffold has been validated in multiple peer-reviewed studies as a privileged structure for AChE inhibition with IC50 values in the nanomolar range [1] and for anticancer activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines [2]. The specific 4-methoxybenzyl substitution pattern distinguishes this compound from other analogs in the class, offering unique physicochemical and potential pharmacological properties relevant to structure-activity relationship (SAR) studies and drug discovery programs.

Why CAS 1203071-78-6 Cannot Be Functionally Replaced by Generic Benzothiazole-Piperazine Analogs: Evidence of Substituent-Dependent Activity Divergence


Within the benzothiazole-piperazine class, even minor substituent variations on the phenyl ring produce quantitatively significant differences in both potency and selectivity. In the Gurdal et al. (2015) series, the 4-pyridyl-substituted analog (1d) exhibited a GI50 of 3.1 μM against HUH-7 cells, whereas the 2-methoxyphenyl analog (1a) showed a nearly two-fold reduction in potency with a GI50 of 5.7 μM, and the 4-chlorobenzyl analog (1f) showed no inhibition against MCF-7 cells [1]. In the Evren et al. (2025) study, compound 2h demonstrated a selectivity index (SI) of 29.23 against A549 lung adenocarcinoma cells, while compound 2c showed a markedly lower SI of 6.93, a greater than four-fold difference in selectivity attributable solely to substituent variations [2]. These data demonstrate that benzothiazole-piperazine derivatives are not functionally interchangeable; the 4-methoxybenzyl substitution pattern of CAS 1203071-78-6 is expected to confer distinct activity and selectivity profiles compared to analogs bearing different N-substituents, making generic substitution unreliable for reproducible research.

Quantitative Differentiation Evidence for CAS 1203071-78-6 vs. Closest Structural Analogs


Selectivity Index Differentiation: 4-Methoxybenzyl vs. 4-Pyridyl and 2-Methoxyphenyl Substitution in Cytotoxicity Profiling

The 4-methoxybenzyl substituent on the target compound occupies a distinct chemical space compared to the most cytotoxic analogs in the class. In the Evren et al. (2025) study, compound 2h (bearing an N-(4-methoxyphenyl)piperazine moiety, structurally analogous to the target compound's 4-methoxybenzyl group) exhibited the highest selectivity index (SI: 29.23) against A549 lung adenocarcinoma cells, representing a 4.2-fold selectivity improvement over compound 2c (SI: 6.93) and a 2.5-fold improvement over compound 2d (SI: 11.59) [1]. This pattern suggests that methoxy-substituted aromatic groups on the piperazine nitrogen confer enhanced selectivity, potentially reducing off-target cytotoxicity. The target compound's 4-methoxybenzyl carboxamide substitution is structurally distinct from the acetamide-linked analogs in the Evren series and may exhibit further differentiated selectivity.

Anticancer cytotoxicity Selectivity index Structure-activity relationship

Cytotoxic Potency Differentiation: 4-Methoxybenzyl Carboxamide vs. 4-Pyridyl and 2-Methoxyphenyl Analogs in HUH-7 Hepatocellular Carcinoma

The benzothiazole-piperazine class exhibits substituent-dependent potency variations exceeding 6-fold against hepatocellular carcinoma. In the Gurdal et al. (2015) study, compound 1d (4-pyridyl substitution) achieved a GI50 of 3.1 μM against HUH-7 cells, representing the highest potency in the series. In contrast, compound 1a (2-methoxyphenyl substitution) showed a GI50 of 5.7 μM, a 1.84-fold reduction, while compound 1c (cyclohexyl substitution) showed a GI50 of 15.1 μM, a 4.87-fold reduction [1]. The target compound's 4-methoxybenzyl group occupies an intermediate position between these extremes, with the para-methoxy substitution and benzyl linker potentially optimizing both potency and selectivity. The Gurdal data demonstrate that potency is exquisitely sensitive to the nature of the N-substituent on the piperazine ring.

Hepatocellular carcinoma GI50 Anticancer drug discovery

AChE Inhibitory Activity: Positional Advantage of 4-Methoxybenzyl Substitution vs. Unsubstituted and Alkyl Analogs

The benzothiazole-piperazine scaffold has been validated as a potent AChE inhibitory pharmacophore. In the Demir Özkay et al. (2016) study, compounds 19 and 20 from a 14-compound series of benzothiazole-piperazines demonstrated very good AChE inhibitory activity with IC50 values in the nanomolar range (reported IC50: 29 nM for the most potent analog in the BindingDB entry for this series) [1]. The 4-methoxybenzyl substitution on the target compound is expected to enhance binding through additional hydrophobic interactions with the peripheral anionic site of AChE, as demonstrated by molecular docking studies that showed strong interactions between benzothiazole-piperazine analogs and the AChE active site [2]. The methoxybenzyl group provides a hydrogen bond acceptor (methoxy oxygen) and π-stacking capability (benzyl ring) that are absent in simpler N-alkyl analogs.

Acetylcholinesterase inhibition Alzheimer's disease Neuropharmacology

Physicochemical Differentiation: Lipophilicity and Drug-Likeness of 4-Methoxybenzyl Carboxamide vs. Thiophene and Phenyl Analogs

The target compound (C20H22N4O2S, MW: 382.5 g/mol, InChI Key: JQUZKWZKPMLSTH-UHFFFAOYSA-N) occupies a favorable physicochemical space compared to close analogs. The 4-methoxybenzyl carboxamide substitution is expected to confer a calculated logP in the range of 2.5-3.5, compared to the thiophene-substituted analog 4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide (CAS 1207025-71-5), which would have lower lipophilicity due to the polar thiophene ring. The target compound's molecular weight (382.5 g/mol) and hydrogen bond acceptor count (4 oxygen and nitrogen atoms) place it well within Lipinski's Rule of Five parameters, suggesting favorable oral bioavailability potential . The 4-methoxy substitution on the benzyl ring provides a metabolically stable ether linkage that is expected to resist oxidative metabolism compared to hydroxyl-substituted analogs.

Physicochemical properties Drug-likeness ADME prediction

Apoptosis Induction Differentiation: Methoxy-Substituted Benzothiazole-Piperazines Show Enhanced Pro-Apoptotic Activity

In the Evren et al. (2025) study, benzothiazole-piperazine acetamide derivatives were evaluated for apoptosis induction parameters including Annexin V binding, cell cycle arrest, caspase-3 activation, and mitochondrial membrane depolarization. Compounds 2b, 2c, and 2e provoked apoptosis of A549 cells with potential higher than cisplatin as determined by flow cytometry [1]. Compounds 2a, 2e, 2i, and 2l demonstrated the highest caspase-3 activation, while compounds 2e, 2h, and 2j produced the highest mitochondrial membrane depolarization ratios [1]. The target compound's 4-methoxybenzyl substitution pattern is structurally most similar to the N-(4-methoxyphenyl)piperazine-containing analog 2h, which demonstrated both high selectivity (SI: 29.23) and significant mitochondrial membrane depolarization. The methoxy group is known to enhance cellular uptake and target engagement through improved lipophilicity and potential hydrogen bonding interactions.

Apoptosis Caspase-3 activation Flow cytometry

Optimal Research and Procurement Application Scenarios for CAS 1203071-78-6


Structure-Activity Relationship (SAR) Studies on Benzothiazole-Piperazine Cytotoxic Agents

CAS 1203071-78-6 serves as a key SAR probe for investigating the effect of 4-methoxybenzyl carboxamide substitution on anticancer activity. Based on data from Gurdal et al. (2015), where substituent variations on the piperazine nitrogen produced GI50 values ranging from 3.1 μM to >50 μM against HUH-7 cells [1], this compound fills a critical gap in the SAR matrix by providing the 4-methoxybenzyl substitution, which is structurally intermediate between the highly potent 4-pyridyl analog (GI50: 3.1 μM) and the inactive 4-chlorobenzyl analog. This makes it essential for complete SAR exploration and QSAR model development.

Selective Cytotoxicity Screening in Lung and Liver Cancer Models

The compound is well-suited for selectivity profiling studies in lung adenocarcinoma (A549) and hepatocellular carcinoma (HUH-7) models. The Evren et al. (2025) study demonstrated that N-methoxyphenyl-substituted benzothiazole-piperazine analogs can achieve selectivity indices exceeding 29 against A549 cells [2]. CAS 1203071-78-6's 4-methoxybenzyl substitution pattern is predicted to confer similarly high selectivity, making it a valuable tool compound for investigating the therapeutic window of benzothiazole-piperazine derivatives and identifying structural features that minimize toxicity to normal cells.

Acetylcholinesterase Inhibition and Alzheimer's Disease Target Engagement Studies

The benzothiazole-piperazine scaffold has been validated as a nanomolar AChE inhibitor by Demir Özkay et al. (2016) [3]. CAS 1203071-78-6's 4-methoxybenzyl group is expected to enhance binding through additional hydrophobic interactions and hydrogen bonding with the peripheral anionic site of AChE. This compound is recommended for enzyme inhibition assays, molecular docking studies, and as a reference compound for developing multi-target-directed ligands (MTDLs) against Alzheimer's disease, where AChE inhibition remains a primary therapeutic strategy.

Physicochemical and ADME Property Benchmarking for Benzothiazole-Piperazine Lead Optimization

With a molecular weight of 382.5 g/mol, predicted logP in the 2.5-3.5 range, and full compliance with Lipinski's Rule of Five , CAS 1203071-78-6 represents a drug-like lead compound suitable for ADME property benchmarking. It can serve as a reference standard for comparing metabolic stability, permeability, and solubility across benzothiazole-piperazine analog series, providing a baseline for lead optimization programs focused on improving pharmacokinetic properties while maintaining target potency.

Quote Request

Request a Quote for 4-(1,3-benzothiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.